molecular formula C12H12LiN3O2 B2538543 Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197062-30-7

Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B2538543
CAS No.: 2197062-30-7
M. Wt: 237.19
InChI Key: VUMXSGSQRZUATD-UHFFFAOYSA-M
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Description

Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is a lithium salt of a heterocyclic carboxylic acid derivative. Its core structure consists of an imidazo[4,5-b]pyridine scaffold substituted at the 3-position with a cyclobutylmethyl group and a carboxylate anion coordinated to lithium.

Properties

IUPAC Name

lithium;3-(cyclobutylmethyl)imidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.Li/c16-12(17)11-14-9-5-2-6-13-10(9)15(11)7-8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMXSGSQRZUATD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC(C1)CN2C3=C(C=CC=N3)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the imidazo[4,5-b]pyridine core. The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and solvents like tetrahydrofuran (THF) under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are possible, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as anticancer agents. The structural modifications in compounds like lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate can enhance their efficacy against various cancer cell lines. For example, derivatives of imidazo compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .

Antiviral Properties

The compound has been investigated for its potential role in antiviral therapies, particularly against SARS-CoV-2. Molecular docking studies suggest that imidazo derivatives can effectively inhibit the interaction between the virus's spike protein and human ACE2 receptor, thereby blocking viral entry into cells . This mechanism positions this compound as a candidate for further development in antiviral drug discovery.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Studies indicate that similar imidazo compounds can inhibit key enzymes involved in metabolic pathways, such as 11β-HSD1, which is linked to glucocorticoid metabolism and obesity-related disorders . The inhibition of such enzymes could lead to therapeutic applications in managing metabolic diseases.

Drug Development and Synthesis

The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent advancements include metal-free synthetic routes that are environmentally friendly and efficient . The compound's ability to serve as a scaffold for further modifications allows researchers to explore a wide range of derivatives with tailored biological activities.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential to inhibit cancer cell proliferation and induce apoptosis
Antiviral PropertiesInhibits SARS-CoV-2 entry by blocking spike protein interaction with ACE2
Enzyme InhibitionInhibits key enzymes like 11β-HSD1 related to metabolic disorders
Drug DevelopmentServes as a scaffold for synthesizing novel derivatives with enhanced biological activities
Safety ConsiderationsNon-hazardous but requires safe handling practices

Mechanism of Action

The mechanism of action of Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The lithium ion can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways. The imidazo[4,5-b]pyridine core can interact with nucleic acids or proteins, affecting their function and stability.

Comparison with Similar Compounds

Lithium 3-[(Tetrahydro-2H-pyran-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 2197061-55-3)

Structural Differences :

  • Substituent: The cyclobutylmethyl group in the target compound is replaced with a tetrahydro-2H-pyran-4-ylmethyl group.

Physicochemical Properties :

  • Solubility : The oxygen atom in the pyranyl group may improve aqueous solubility compared to the hydrophobic cyclobutyl group.

Applications : This analog is listed under supplier catalogs (e.g., AKOS037654571, KS-9748), suggesting its use in early-stage drug discovery, possibly as a kinase inhibitor or neurotransmitter modulator .

Lithium 3-(1-(Methylsulfonyl)cyclopropyl)-1,2,4-thiadiazole-5-carboxylate (CAS 2773477-72-6)

Core Heterocycle Differences :

  • Scaffold : Replaces the imidazo[4,5-b]pyridine core with a 1,2,4-thiadiazole ring. Thiadiazoles are electron-deficient heterocycles, which may alter binding interactions in biological targets.
  • Substituent : Features a methylsulfonylcyclopropyl group, introducing sulfone functionality and a strained cyclopropane ring.

Functional Implications :

  • Steric and Metabolic Profile : The cyclopropane ring may confer rigidity, while the sulfonyl group could increase metabolic stability by resisting oxidation .

Therapeutic Potential: Thiadiazole derivatives are explored for antimicrobial and anticancer applications, suggesting this compound may target enzymes like carbonic anhydrases or proteases .

Biological Activity

Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and lithium ion incorporation, which may influence its pharmacological properties.

  • Molecular Formula : C₁₂H₁₂LiN₃O₂
  • Molecular Weight : 230.24 g/mol
  • CAS Number : 2197062-30-7
  • SMILES Notation : C1CC(C1)Cn1c(C([O-])=O)nc2cccnc12

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interaction with neuroreceptors and potential therapeutic applications.

Research indicates that the compound may interact with neurotransmitter systems, particularly in the context of dopamine receptors. A study highlighted its selective binding to dopamine D3 receptors, suggesting a possible role in modulating dopaminergic signaling pathways, which are crucial in conditions like schizophrenia and Parkinson's disease .

Case Studies and Research Findings

  • Dopamine Receptor Binding Studies :
    • A notable study conducted kinetic analyses of radioligand binding to D3 dopamine receptors using this compound as a probe. The compound exhibited high-affinity binding characteristics with a dissociation constant (Kd) of approximately 0.2 nM in rat models . This suggests that the compound could serve as a valuable tool for studying dopamine receptor dynamics.
  • Neuropharmacological Effects :
    • In vivo studies have indicated that compounds similar to this compound can influence behavioral outcomes in animal models, particularly regarding anxiety and mood disorders. These findings point towards its potential utility in treating psychiatric conditions .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. The compound is classified as an irritant but lacks extensive acute toxicity data . It is essential to handle this compound with care, adhering to safety protocols to mitigate exposure risks.

Q & A

Q. What are the recommended synthetic routes for Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate, and what critical parameters influence yield?

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between substituted pyridinediamines and carbonyl-containing reagents. For example, analogous compounds like 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine are synthesized using phase transfer catalysis (solid-liquid) with benzaldehyde and 5-bromopyridine-2,3-diamine in dimethylformamide (DMF) and p-toluenesulfonic acid as a catalyst . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (5-10 mol%), and reaction temperature (80-100°C). Researchers should optimize these variables using design-of-experiment (DoE) methodologies to maximize yield.

Q. How should researchers characterize the compound’s purity and structural integrity?

Combined spectroscopic and chromatographic methods are essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms regiochemistry and substituent orientation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% recommended for biological assays). For imidazo[4,5-b]pyridine analogs, DFT calculations (e.g., B3LYP/6-31G**) can predict electronic properties and compare with experimental NMR shifts to resolve ambiguities .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific safety data for this compound are limited, structurally related imidazo[4,5-b]pyridines require handling under inert atmospheres (N₂/Ar) due to air sensitivity . Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Refer to analogous compounds’ Safety Data Sheets (SDS) for guidance on spill management (e.g., neutralization with sand) and first aid (e.g., eye irrigation with saline for 15 minutes) .

Q. What solvents are optimal for dissolving this compound?

Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile are preferred for solubilizing imidazo[4,5-b]pyridine derivatives. For aqueous compatibility, use co-solvents (e.g., 10% DMSO in water). Solubility can be predicted via Hansen solubility parameters or experimentally validated using UV-Vis spectroscopy at varying solvent ratios .

Q. How should the compound be stored to ensure long-term stability?

Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Stability studies on related compounds suggest monitoring via HPLC every 3 months to detect decomposition (e.g., hydrolysis of the carboxylate group) . Lyophilization may enhance stability for long-term storage.

Advanced Research Questions

Q. How can Density Functional Theory (DFT) models improve understanding of this compound’s electronic properties?

DFT studies (e.g., B3LYP/6-311++G**) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactivity sites. For imidazo[4,5-b]pyridines, these models correlate with experimental UV-Vis spectra and redox potentials. Researchers should validate computational results with cyclic voltammetry and compare calculated vs. observed NMR chemical shifts (δ < 0.5 ppm deviation acceptable) .

Q. What strategies resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate with structurally characterized intermediates. For example, impurities in synthesis (e.g., unreacted cyclobutylmethyl precursors) can falsely modulate activity; quantify by LC-MS and repeat assays with purified batches .

Q. How can reaction conditions be scaled from milligram to gram quantities without compromising yield?

Scale-up requires optimizing mixing efficiency (e.g., transition from magnetic stirrers to mechanical agitators) and heat transfer (jacketed reactors vs. oil baths). For phase transfer catalysis, maintain catalyst-to-substrate ratios (1:10) and increase solvent volume proportionally. Pilot runs with in-situ FTIR monitoring can track reaction progression and adjust parameters dynamically .

Q. What methodologies assess the compound’s stability under physiological pH and temperature?

Simulate physiological conditions (pH 7.4, 37°C) in phosphate-buffered saline (PBS) and analyze degradation via LC-MS over 24–72 hours. Compare half-lives with structural analogs; if instability is observed, consider prodrug strategies (e.g., esterification of the carboxylate group) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Systematically modify substituents (e.g., cyclobutylmethyl to cyclohexylmethyl) and evaluate changes in bioactivity. Use multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity. Include positive/negative controls (e.g., known kinase inhibitors) to validate assay robustness .

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